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molecular formula C10H10O2 B108390 Benzyl acrylate CAS No. 2495-35-4

Benzyl acrylate

Cat. No. B108390
M. Wt: 162.18 g/mol
InChI Key: GCTPMLUUWLLESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924276B2

Procedure details

To a solution of benzyl alcohol (4.76 mL, 0.046 mol), 4-dimethylamino-pyridine (“DMAP,” 0.790 g, 0.0065 mol) and triethylamine (12.85 mL, 0.09297 mol) in dichloromethane (92 mL) was added a solution of acryloyl chloride (7.54 mL, 0.09297 mol) slowly at 0° C., and the mixture was stirred at 0° C. for 2.5 hours. The mixture was quenched with aqueous sodium bicarbonate, and the quenched mixture was extracted with dichloromethane (2×100 mL). The extracts were combined, dried (MgSO4), and rotary evaporated to give a yellow oil. The oil was purified by column chromatography, eluting with hexanes/ethyl acetate (95:5) to give 5.19 g (64%) of acrylic acid benzyl ester as a clear oil.
Quantity
4.76 mL
Type
reactant
Reaction Step One
Quantity
12.85 mL
Type
reactant
Reaction Step One
Quantity
7.54 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18]>CN(C)C1C=CN=CC=1.ClCCl>[CH2:1]([O:8][C:16](=[O:19])[CH:17]=[CH2:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.76 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
12.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.54 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.79 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
92 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the quenched mixture was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (95:5)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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